Cas no 81223-73-6 (1-(1H-Indol-6-yl)ethanone)

1-(1H-Indol-6-yl)ethanone structure
1-(1H-Indol-6-yl)ethanone structure
1-(1H-Indol-6-yl)ethanone
81223-73-6
C10H9NO
159.184562444687
MFCD09035921
830466
12925070

1-(1H-Indol-6-yl)ethanone Properties

Names and Identifiers

    • 1-(1H-Indol-6-yl)ethanone
    • 6-Acetylindole
    • Ethanone, 1-(1H-indol-6-yl)- (9CI)
    • 1-(1H-Indol-6-yl)ethanone (ACI)
    • 1-(1H-Indol-6-yl)ethan-1-one
    • 1-indol-6-yl-ethanone;6-Acetylindole
    • 81223-73-6
    • MVLKLQSCKJWWLP-UHFFFAOYSA-N
    • 6-acetyl indole
    • MFCD09035921
    • 1-(6-Indolyl)ethanone
    • AKOS004118004
    • AB90167
    • SY117243
    • CS-0060852
    • DTXSID70513132
    • DB-075747
    • SCHEMBL121922
    • AS-33203
    • 1-(1H-indol-6-yl)-ethanone
    • Ethanone, 1-(1H-indol-6-yl)-
    • +Expand
    • MFCD09035921
    • MVLKLQSCKJWWLP-UHFFFAOYSA-N
    • 1S/C10H9NO/c1-7(12)9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3
    • O=C(C)C1C=C2C(C=CN2)=CC=1

Computed Properties

  • 159.068413911g/mol
  • 1
  • 2
  • 1
  • 159.068413911g/mol
  • 12
  • 190
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.3
  • 32.9Ų

Experimental Properties

  • 122-123 ºC (ethyl acetate )
  • Very slightly soluble (0.94 g/l) (25 º C),
  • 1.193±0.06 g/cm3 (20 ºC 760 Torr),

1-(1H-Indol-6-yl)ethanone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00G4HP-100mg
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 95.00%
100mg
$61.00
A2B Chem LLC
AH51517-100mg
1-(1H-Indol-6-yl)ethanone
81223-73-6 95%
100mg
$68.00 2024-04-19
Aaron
AR00G4Q1-100mg
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 97%
100mg
$35.00
abcr
AB359296-250mg
1-(1H-Indol-6-yl)-ethanone, 98%; .
81223-73-6 98%
250mg
€151.90
Advanced ChemBlocks
O34263-250MG
1-(1H-indol-6-yl)ethan-1-one
81223-73-6 95%
250MG
$135 2023-09-16
Alichem
A199008987-5g
1-(1H-Indol-6-yl)ethanone
81223-73-6 95%
5g
$960.12 2023-09-01
Ambeed
A727315-100mg
1-(1H-Indol-6-yl)ethanone
81223-73-6 98%
100mg
$49.0 2024-07-24
Chemenu
CM129387-250mg
1-(1H-indol-6-yl)ethan-1-one
81223-73-6 95%+
250mg
$128 2024-07-23
Crysdot LLC
CD11053437-1g
1-(1H-Indol-6-yl)ethanone
81223-73-6 95+%
1g
$257
eNovation Chemicals LLC
D960385-1g
Ethanone, 1-(1H-indol-6-yl)- (9CI)
81223-73-6 95%
1g
$380 2022-10-13

1-(1H-Indol-6-yl)ethanone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Reference
Regioselective acylations at the 2 and 6 position of N-acetylindole
Cruz, R. P. A.; et al, Tetrahedron Letters, 2001, 42(8), 1467-1469

Synthetic Circuit 2

Reaction Conditions
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 3

Reaction Conditions
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
1.2 -
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Reference
Regioselective acylations at the 2 and 6 position of N-acetylindole
Cruz, R. P. A.; et al, Tetrahedron Letters, 2001, 42(8), 1467-1469

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Potassium carbonate
2.1 -
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 6

Reaction Conditions
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Catalysts: Potassium carbonate
3.1 -
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Nitrous acid
2.1 -
3.1 -
4.1 -
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 10

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Catalysts: Potassium carbonate
4.1 -
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Water Solvents: Water
2.1 -
3.1 -
4.1 -
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 12

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Catalysts: Potassium carbonate
5.1 -
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 13

Reaction Conditions
1.1 -
2.1 Reagents: Nitrous acid
3.1 -
4.1 -
5.1 -
Reference
Synthesis of water-soluble 4-(3-indolyl)-2,5-dihydro-2-furanones
Baron, Michel; et al, Bulletin de la Societe Chimique de France, 1982, 249, 249-56

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Butyllithium
2.1 -
3.1 -
4.1 Reagents: Hydrochloric acid
5.1 Catalysts: Potassium carbonate
6.1 -
Reference
Synthesis of 6-acetyl and 6-benzoylindoles
Kim, Phieo Ta; et al, Journal of Heterocyclic Chemistry, 1981, 18(7), 1365-71

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Palladium Solvents: Mesitylene
Reference
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: 1,2-Dichloroethane
1.2 Solvents: 1,2-Dichloroethane
1.3 Reagents: Aluminum chloride
1.4 Solvents: 1,2-Dichloroethane
1.5 Reagents: Sodium hydroxide Solvents: Water
2.1 Catalysts: Palladium Solvents: Mesitylene
Reference
Electrophilic substitution of indole on the benzene moiety. A synthesis of 5-acyl- and 5-aroylindoles
Demopoulos, Vassilis J.; et al, Synthesis, 1998, (10), 1519-1522

1-(1H-Indol-6-yl)ethanone Raw materials

1-(1H-Indol-6-yl)ethanone Preparation Products

1-(1H-Indol-6-yl)ethanone Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:81223-73-6)
TANG SI LEI
15026964105
2881489226@qq.com

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